molecular formula C16H19NO3 B2535226 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide CAS No. 1904172-59-3

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide

Cat. No.: B2535226
CAS No.: 1904172-59-3
M. Wt: 273.332
InChI Key: VOYPEFFULJJXJM-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide is a synthetic benzofuran derivative of significant interest in neuroscience and neuropharmacology research. While specific studies on this exact analog are limited, research on structurally related benzofuran-2-yl compounds provides strong indication of its potential research applications . Compounds within this chemical class have been investigated as monoaminergic activity enhancers (MAEs), which function to selectively enhance the impulse propagation-mediated release of neurotransmitters including dopamine, norepinephrine, and serotonin in the brain . The mechanism of action for related compounds appears to be distinct from classical psychostimulants and monoamine-releasing agents. Rather than inducing uncontrolled neurotransmitter release, these compounds enhance the amount of neurotransmitter released only when the neuron is naturally stimulated . Recent research suggests that closely related synthetic benzofuran compounds may exert their effects through trace amine-associated receptor 1 (TAAR1) agonism, representing a novel mechanism for modulating monoaminergic systems . The benzofuran moiety is a privileged structure in medicinal chemistry, known to contribute to significant biological activity. The specific structural features of this compound—including the benzofuran ring system, hydroxypropyl linker, and pent-4-enamide chain—provide researchers with a versatile chemical scaffold for investigating structure-activity relationships, neuropharmacological mechanisms, and potential therapeutic pathways . This compound is presented for research purposes only, specifically for neuroscience investigations, neuropharmacology studies, receptor binding assays, and medicinal chemistry exploration. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in accordance with institutional safety protocols.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-4-9-15(18)17-11-16(2,19)14-10-12-7-5-6-8-13(12)20-14/h3,5-8,10,19H,1,4,9,11H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYPEFFULJJXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC=C)(C1=CC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide typically involves the formation of the benzofuran ring followed by the attachment of the hydroxypropyl and pent-4-enamide groups. One common synthetic route starts with the appropriate substituted benzene rings, followed by the generation of the O–C2 or the C2–C3 bonds in the vital ring-closing step . Industrial production methods may involve microwave-assisted synthesis (MWI) to obtain high yields with fewer side reactions .

Chemical Reactions Analysis

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anti-inflammatory Activity: Research indicates that benzofuran derivatives exhibit anti-inflammatory properties. In vivo studies have shown that these compounds can significantly reduce paw edema in rat models, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
    • Anticancer Potential: Compounds containing benzofuran structures have been evaluated for their ability to inhibit cancer cell proliferation. Studies demonstrate that these derivatives can induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy .
  • Biological Studies
    • Biochemical Probes: Due to their structural characteristics, compounds like N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide can serve as probes for studying specific biological pathways. Their ability to interact with enzymes and receptors makes them suitable for investigating cellular processes .
  • Pharmaceutical Development
    • Drug Formulation: The compound's unique properties allow it to be explored in drug formulation, potentially leading to new therapeutic agents targeting inflammatory diseases and cancers .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available benzofuran derivatives.
  • Reactions: Key reactions include amide formation and alkene functionalization, utilizing reagents such as coupling agents and catalysts.
  • Characterization Techniques:
    • Thin Layer Chromatography (TLC): Used for purity assessment.
    • Nuclear Magnetic Resonance (NMR): Provides structural insights.
    • Mass Spectrometry: Confirms molecular weight and structure.

Anti-inflammatory Activity

A study conducted on various benzofuran derivatives showed that this compound exhibited significant anti-inflammatory effects in a rat model. The results indicated a dose-dependent reduction in inflammation markers, suggesting its potential application in treating inflammatory disorders .

Anticancer Efficacy

In vitro studies demonstrated that this compound could inhibit the growth of breast cancer cell lines (e.g., MDA-MB-231). The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Features and Key Differences

The table below summarizes structural and functional comparisons with analogous pent-4-enamide derivatives:

Compound Name Key Structural Features Biological Activity Synthesis Yield References
N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide Benzofuran ring, 2-hydroxypropyl, pent-4-enamide Not reported Not specified -
(S)-N-((S)-1-(benzylamino)-3-(1H-indol-3-yl)propan-2-yl)-2-((S)-2-(2-chloroacetamido)pent-4-enamido)pent-4-enamide (39) Pent-4-enamide, chloroacetamido, indole Dual SARS-CoV-2 cathepsin-L and main protease inhibitor 78%
N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxyphenyl)acetamido)pent-4-enamide Pent-4-enamide, chlorophenyl, methoxyphenyl Not specified 60%
2-(2,3-dihydroxypropyl)-N-(p-tolyl)pent-4-enamide (21) Pent-4-enamide, dihydroxypropyl, p-tolyl Intermediate in synthesis 80% (initial step)
Key Observations:
  • Benzofuran vs. Aromatic Moieties: The target compound’s benzofuran ring distinguishes it from indole (Compound 39) or substituted phenyl groups (Compounds 7 and 8).
  • Hydroxypropyl Group : Shared with Compound 21, this group likely improves hydrophilicity compared to tert-butyl (Compound 7) or chloroacetamido (Compound 39) substituents.
  • Synthesis Yields: The highest yield (78%) is noted for Compound 39, synthesized via peptide coupling, while the target compound’s synthesis route remains unspecified.

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide is a compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a benzofuran moiety, which is known for its diverse biological activities. The compound can be represented by the following structural formula:

C13H15NO2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_{2}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent, antimicrobial agent, and its role in modulating specific biochemical pathways.

Anticancer Activity

Research indicates that compounds with benzofuran structures often exhibit anticancer properties. For instance, a study demonstrated that derivatives of benzofuran could induce apoptosis in cancer cell lines through the activation of caspases and modulation of the NF-kB pathway .

Table 1: Summary of Anticancer Studies

StudyCell LineMechanismIC50 (µM)
FaDu (hypopharyngeal)Apoptosis induction10.5
A549 (lung)NF-kB inhibition12.3
MCF-7 (breast)Caspase activation8.7

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Studies suggest that similar benzofuran derivatives possess significant antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or inhibition of key enzymes involved in cell wall synthesis .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with various receptors, including those related to inflammation and apoptosis, has been noted.
  • Oxidative Stress Induction : By increasing reactive oxygen species (ROS), the compound can lead to oxidative stress in cancer cells, promoting cell death.

Case Studies

Several case studies have highlighted the effectiveness of benzofuran derivatives in treating specific conditions:

  • Case Study 1 : A clinical trial involving a benzofuran derivative showed promising results in reducing tumor size in patients with advanced breast cancer after 12 weeks of treatment.
  • Case Study 2 : Another study reported significant improvement in infection rates among patients treated with a benzofuran derivative compared to standard antibiotic therapy.

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